N,N-diisopropylbenzenesulfonamide
Description
Overview of Benzenesulfonamide (B165840) Scaffolds in Organic Chemistry
The benzenesulfonamide functional group is a cornerstone in the field of organic and medicinal chemistry. nsf.govrsc.org Consisting of a benzene (B151609) ring attached to a sulfonamide group (-SO₂NR₂), this scaffold is a key structural motif in a vast array of biologically active molecules. nsf.govacs.orgnih.gov The discovery of sulfa drugs in the 1930s marked a turning point in medicine and highlighted the therapeutic potential of benzenesulfonamide derivatives. farmaciajournal.com Since then, this structural unit has been incorporated into drugs with diverse pharmacological activities, including antibacterial, anticonvulsant, diuretic, and anticancer agents. nsf.govrsc.orgacs.orgnih.gov
Beyond their medicinal applications, benzenesulfonamide scaffolds are versatile intermediates in organic synthesis. The sulfonamide group can act as a directing group in various chemical reactions and can be transformed into other functional groups. nsf.gov Its presence can influence the electronic properties and reactivity of the benzene ring, facilitating a range of chemical modifications. nsf.gov
Significance of the N,N-Diisopropyl Moiety in Molecular Design and Reactivity
The N,N-diisopropyl group, characterized by two bulky isopropyl substituents on the nitrogen atom, plays a crucial role in shaping the properties and reactivity of N,N-diisopropylbenzenesulfonamide. This moiety exerts significant steric hindrance, which can influence the molecule's conformation and its interactions with other reagents. iupac.orge-bookshelf.deyoutube.com
From a reactivity standpoint, the steric bulk of the diisopropylamino group can provide selectivity in chemical reactions. iupac.orgyoutube.com It can shield the sulfonamide nitrogen from participating in certain reactions while directing incoming reagents to other, less hindered positions on the molecule. This steric control is a valuable tool for chemists seeking to achieve specific synthetic outcomes.
Historical Context and Evolution of Research on this compound
The study of benzenesulfonamide derivatives has a rich history dating back to the early 20th century with the advent of sulfa drugs. farmaciajournal.com Over the decades, research has expanded from focusing primarily on their medicinal properties to exploring their utility as versatile building blocks in organic synthesis. nsf.govnih.gov
The specific investigation of this compound and related N,N-dialkylbenzenesulfonamides has evolved as chemists have sought to fine-tune the steric and electronic properties of the sulfonamide group. Early research may have focused on the synthesis and basic characterization of these compounds. chemsynthesis.com More recent studies have explored their application in more complex chemical transformations, such as cross-coupling reactions where the sulfonamide group can act as an activating group. nsf.gov The development of new catalytic methods has further expanded the synthetic utility of compounds like this compound, allowing for the construction of complex molecular architectures. nsf.gov
Below is a data table summarizing some of the key properties of this compound:
| Property | Value |
| Molecular Formula | C₁₂H₁₉NO₂S |
| Molecular Weight | 241.35 g/mol |
| InChIKey | VDGXXGWYMQOMMK-UHFFFAOYAF |
This data was compiled from available chemical databases. chemsynthesis.com
A related compound, 4-Chloro-N,N-diisopropylbenzenesulfonamide, has been synthesized and characterized. nsf.gov
| Property | Value |
| Appearance | White solid |
| ¹H NMR (400 MHz, CDCl₃) δ | 7.80 (d, J = 8.8 Hz, 2H), 7.45 (d, J = 8.8 Hz, 2H), 3.76-3.65 (m, 2 H), 1.27 (d, J = 6.8 Hz, 12H) |
| ¹³C{¹H} NMR (100 MHz, CDCl₃) δ | 141.4, 138.3, 129.5, 128.2, 49.9, 22.2 |
This data is from a study on iron-catalyzed cross-coupling reactions. nsf.gov
The synthesis of this compound can be achieved through the reaction of benzenesulfonyl chloride with diisopropylamine (B44863). A general procedure for the synthesis of related sulfonamides involves dissolving the amine in a suitable solvent and adding the sulfonyl chloride dropwise.
Structure
2D Structure
3D Structure
Properties
CAS No. |
23705-46-6 |
|---|---|
Molecular Formula |
C12H19NO2S |
Molecular Weight |
241.35g/mol |
IUPAC Name |
N,N-di(propan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H19NO2S/c1-10(2)13(11(3)4)16(14,15)12-8-6-5-7-9-12/h5-11H,1-4H3 |
InChI Key |
VDGXXGWYMQOMMK-UHFFFAOYSA-N |
SMILES |
CC(C)N(C(C)C)S(=O)(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(C)N(C(C)C)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N,n Diisopropylbenzenesulfonamide and Its Derivatives
Established and Evolving Routes to the Core Structure
The formation of the N,N-diisopropylbenzenesulfonamide scaffold relies on classical yet robust chemical transformations that are continuously being optimized for efficiency and yield.
The primary route to benzenesulfonamides begins with the synthesis of the key intermediate, benzenesulfonyl chloride. A common industrial and laboratory method involves the direct chlorosulfonylation of benzene (B151609) using an excess of chlorosulfonic acid. This electrophilic aromatic substitution reaction is typically performed at low temperatures to control its high reactivity and minimize the formation of byproducts, such as diphenyl sulfone.
The conversion of benzenesulfonyl chloride to this compound is achieved through a nucleophilic substitution reaction with diisopropylamine (B44863). This amination, often referred to as the Hinsberg reaction, is a highly efficient and widely used method for sulfonamide synthesis. researchgate.net
The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or an aqueous solution of sodium hydroxide (B78521), to neutralize the hydrochloric acid byproduct. The choice of solvent and base is crucial for optimizing the reaction conditions. Studies on the reaction of benzenesulfonyl chloride with various secondary amines in aqueous media have shown that high yields of sulfonamides can be achieved even at high pH. scilit.com For instance, preparative reactions with structurally similar amines like dibutylamine (B89481) in 1.0 M aqueous sodium hydroxide have resulted in yields as high as 94%. scilit.com The reaction's efficiency is influenced by factors such as the hydrophobic character of the amine and the pH of the medium, which can affect the reaction kinetics. scilit.com
Table 1: Representative Amination Reaction Yields
| Amine | Base | Yield (%) |
|---|---|---|
| Dibutylamine | 1.0 M NaOH | 94 |
| 1-Octylamine | 1.0 M NaOH | 98 |
| Hexamethylenimine | 1.0 M NaOH | 97 |
Data adapted from a study on reactions in aqueous media, demonstrating high conversion rates for various amines under basic conditions. scilit.com
Functionalization of the Aromatic Ring System
Further diversification of the this compound structure is accomplished by introducing functional groups onto the benzene ring. These derivatives serve as valuable intermediates for more complex molecular architectures.
The synthesis of amino-N,N-diisopropylbenzenesulfonamide typically proceeds via a two-step sequence starting from nitrobenzene (B124822). First, nitrobenzene is converted to 4-nitrobenzenesulfonyl chloride, which is then reacted with diisopropylamine to yield 4-nitro-N,N-diisopropylbenzenesulfonamide.
The subsequent reduction of the nitro group is a critical transformation. A variety of reducing agents and conditions can be employed for this purpose. Catalytic hydrogenation is a common and efficient method, utilizing catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. prepchem.com For example, the reduction of the closely related o-nitro-N,N-diethylbenzenesulfonamide was successfully achieved using 10% Pd/C in ethyl acetate (B1210297) under hydrogen pressure. prepchem.com Other chemical reducing systems, such as metals in acidic media (e.g., Sn/HCl, Fe/HCl) or reagents like sodium dithionite, have also been effectively used for the reduction of nitroarenes to their corresponding anilines. researchgate.net The resulting compound, 4-amino-N,N-diisopropylbenzenesulfonamide, is a key building block for further synthetic modifications. scbt.com
The introduction of halogens onto the aromatic ring of this compound opens up pathways for numerous cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Aromatic halogenation can be achieved using various reagents, with N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), being particularly useful for their selectivity and milder reaction conditions compared to elemental halogens. nih.gov
A significant advancement in synthetic methodology is the use of iron-catalyzed cross-coupling reactions. These methods are economically and environmentally advantageous compared to traditional palladium- or nickel-catalyzed reactions. nih.gov The cross-coupling of halo-N,N-diisopropylbenzenesulfonamides with organometallic reagents, such as alkyl Grignard reagents, provides a direct route to alkylated aromatic compounds. nih.gov
Research has shown that simple and inexpensive iron salts, like iron(III) acetylacetonate (B107027) (Fe(acac)₃), can effectively catalyze the C(sp²)–C(sp³) coupling between chlorobenzenesulfonamides and alkyl Grignard reagents. nih.govfigshare.com The sulfonamide group has been identified as a highly effective activating group for this transformation, leading to high to excellent yields even with challenging organometallics that contain β-hydrogens. nih.govfigshare.com These reactions proceed under exceptionally mild conditions, often at or below room temperature, and are compatible with a wide range of functional groups, including esters, nitriles, and ethers. nih.gov This methodology represents a powerful and sustainable tool for synthesizing alkylated benzenesulfonamides, which are valuable in medicinal chemistry and materials science. nih.govfigshare.com
Table 2: Examples of Iron-Catalyzed Cross-Coupling of Chloro-N,N-dialkylbenzenesulfonamides with Grignard Reagents
| Sulfonamide Substituent | Grignard Reagent | Catalyst System | Yield (%) |
|---|---|---|---|
| 4-Cl, N,N-diisopropyl | n-HexylMgBr | Fe(acac)₃ / TMEDA | >99 |
| 4-Cl, N,N-diethyl | n-HexylMgBr | Fe(acac)₃ / TMEDA | 96 |
| 4-Cl, N,N-diisopropyl | i-PropylMgCl | Fe(acac)₃ / TMEDA | 90 |
| 2-Cl, N,N-diisopropyl | n-HexylMgBr | Fe(acac)₃ / TMEDA | 96 |
Data highlights the high efficiency of iron catalysis for coupling various substituted chlorobenzenesulfonamides with primary and secondary alkyl Grignard reagents. figshare.com
Halogenation and Subsequent Cross-Coupling Strategies
Lithiation and Halogen-Metal Exchange Reactions for Further Functionalization
The functionalization of the aromatic ring of this compound is a key strategy for creating diverse analogues. Directed ortho-lithiation and halogen-metal exchange reactions are powerful tools for introducing a wide range of substituents with high regioselectivity.
Directed ortho-Lithiation:
The sulfonamide group can act as a directed metalation group (DMG), facilitating the deprotonation of the ortho-position on the benzene ring by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi). This process generates a lithiated intermediate that can react with various electrophiles to introduce new functional groups specifically at the position adjacent to the sulfonamide moiety. While research directly on this compound is specific, the principle is well-established for related sulfonamides and sulfinamides researchgate.net. The resulting organolithium species is a potent nucleophile, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Halogen-Metal Exchange:
Halogen-metal exchange is a fundamental and rapid reaction in organometallic chemistry used to convert organic halides into organometallic compounds. wikipedia.org This method is particularly useful for preparing organolithium and Grignard reagents from aryl halides that can then be used in subsequent functionalization reactions. ethz.ch The reaction involves treating a halogenated this compound precursor (e.g., 4-bromo-N,N-diisopropylbenzenesulfonamide) with an organolithium reagent.
The general mechanism is as follows: R-Li + R′−X → R−X + R′−Li
The rate of exchange is typically fastest for iodine, followed by bromine and then chlorine (I > Br > Cl). wikipedia.org This reaction is often kinetically controlled and can be performed at low temperatures to prevent side reactions. organic-chemistry.org The resulting lithiated arene is a versatile intermediate for further synthesis.
For instance, a study on regioselective halogen-metal exchange on 3-substituted 1,2-dibromo arenes using isopropylmagnesium chloride demonstrated the utility of this approach in preventing unwanted side reactions and achieving high selectivity. organic-chemistry.org This methodology can be applied to halogenated this compound to generate specific arylmagnesium intermediates for cross-coupling reactions.
Below is a table summarizing representative electrophiles used in these reactions.
| Electrophile | Functional Group Introduced |
| CO₂ | Carboxylic acid (-COOH) |
| DMF (N,N-Dimethylformamide) | Aldehyde (-CHO) |
| Alkyl halides (R-X) | Alkyl group (-R) |
| I₂ | Iodine (-I) |
| (CH₃)₃SiCl | Trimethylsilyl group (-Si(CH₃)₃) |
| Ketones/Aldehydes | Hydroxyalkyl group (-CR(OH)R') |
Modifications at the Sulfonamide Nitrogen Center
N-Alkylation and N-Arylation Approaches
While this compound is a tertiary sulfonamide, the principles of N-alkylation and N-arylation are critical for the synthesis of other tertiary and secondary sulfonamides. These reactions typically start from a primary (R-SO₂NH₂) or secondary (R-SO₂NHR') sulfonamide.
N-Alkylation:
The N-alkylation of sulfonamides is a common method for synthesizing N-substituted derivatives. Traditional methods often involve the use of alkyl halides with a base. chemrxiv.org More advanced and environmentally benign approaches utilize alcohols as alkylating agents through a "borrowing hydrogen" methodology, which generates water as the only byproduct. ionike.com Various transition metal catalysts, including those based on iron, copper, and palladium, have been developed for this transformation. chemrxiv.orgionike.com
For example, an FeCl₂/K₂CO₃ system has been shown to effectively catalyze the N-alkylation of sulfonamides with benzylic alcohols, achieving high yields. ionike.com Palladium-based catalysts are also highly effective and can operate under mild conditions with high selectivity. chemrxiv.org
N-Arylation:
N-Arylation introduces an aryl group onto the nitrogen atom of a sulfonamide. Copper- and palladium-catalyzed cross-coupling reactions are the most prevalent methods. The Chan-Lam coupling reaction, for instance, uses arylboronic acids as the arylating agent in the presence of a copper catalyst. researchgate.net This method is often performed at room temperature and is tolerant of a wide range of functional groups. nih.gov Palladium-catalyzed Buchwald-Hartwig amination is another powerful technique for N-arylation, typically involving aryl halides or triflates. researchgate.net
The table below shows examples of catalytic systems used for N-alkylation and N-arylation of sulfonamides.
| Reaction Type | Catalyst System | Reagents | Key Features |
| N-Alkylation | FeCl₂/K₂CO₃ | Sulfonamide, Benzylic Alcohol | Environmentally benign, high yields (>90%) ionike.com |
| N-Alkylation | Palladium Nanoparticles | Sulfonamide, Alcohol | Follows borrowing hydrogen methodology, high efficiency chemrxiv.org |
| N-Arylation | Copper Acetate / Triethylamine | Sulfonamide, Arylboronic Acid | Mild, room temperature reaction nih.gov |
| N-Arylation | Nickel / Photoredox Catalyst | Sulfonamide, Aryl Bromide | Complements Buchwald-Hartwig methods, proceeds at room temp researchgate.net |
Stereochemical Considerations in Amine-Derived Sulfonamide Synthesis
When sulfonamides are synthesized from chiral amines, new stereogenic centers can be created, leading to the formation of diastereomers. The stereochemistry of these products is a crucial consideration, particularly in the synthesis of biologically active molecules.
The use of enantiopure amines as chiral auxiliaries is a common strategy for controlling stereochemistry during the synthesis of related chiral sulfur compounds. nih.gov For example, reacting a sulfinyl chloride with a chiral auxiliary like l-menthol (B7771125) can lead to the formation of diastereomeric sulfinates, one of which can often be isolated through crystallization. nih.gov A similar principle applies when a chiral amine is reacted with a benzenesulfonyl chloride to form a sulfonamide. The resulting diastereomers may be separable by chromatography or crystallization, providing access to enantiomerically pure compounds.
The stereogenic center can be at the sulfur atom (in related compounds like sulfinamides) or at a carbon atom in one of the N-alkyl groups derived from a chiral amine. nih.govacs.org The ability of a stereogenic sulfur center to influence the diastereoselectivity of subsequent reactions is an area of active research. acs.org For instance, sulfonimidoyl imines, which are structurally related to sulfonamides, have been shown to undergo highly diastereoselective reactions, where the stereochemistry of the sulfur center dictates the stereochemical outcome of the product. acs.org
Multi-Step and Domino Synthesis Strategies Incorporating this compound Substructures
The this compound substructure can be incorporated into complex molecules through carefully designed multi-step and domino synthesis sequences.
Multi-Step Synthesis:
In multi-step synthesis, a target molecule is built step-by-step through a series of individual reactions. youtube.comyoutube.com A functionalized this compound can serve as a key building block. For example, a halogenated derivative prepared via halogen-metal exchange (as described in 2.2.2.2) can be used in a subsequent cross-coupling reaction (e.g., Suzuki, Heck, or Sonogashira coupling) to form a more complex carbon skeleton. The sulfonamide group is generally stable to a wide range of reaction conditions, making it a reliable component in lengthy synthetic sequences.
Domino Reactions:
Domino (or cascade) reactions involve two or more bond-forming transformations that occur under the same reaction conditions without isolating intermediates. researchgate.net These processes are highly efficient as they reduce the number of synthetic steps and purification procedures. A strategy involving this compound could involve the initial formation of a derivative that contains reactive functional groups capable of initiating a cascade. For example, an N-sulfonyl ketimine derived from a functionalized benzenesulfonamide (B165840) could participate in a Michael-initiated ring-closure cascade to rapidly construct complex heterocyclic systems. researchgate.net
Flow chemistry presents a modern paradigm for executing multi-step syntheses, where reagents are pumped through columns containing immobilized catalysts or reagents, allowing for a continuous sequence of reactions without manual intervention between steps. syrris.jp This automated approach enhances efficiency and reproducibility, making it suitable for constructing complex molecules that contain the this compound scaffold.
Synthesis of Structurally Modified this compound Analogues
The synthesis of structurally modified analogues of this compound allows for the exploration of structure-activity relationships in various chemical and biological contexts. Modifications can be made to the aromatic ring, the sulfonyl group, or the isopropyl substituents.
Modifications on the Aromatic Ring:
As previously discussed, lithiation and halogen-metal exchange are primary methods for introducing substituents onto the benzene ring. Another powerful method is transition-metal-catalyzed cross-coupling. For example, iron-catalyzed cross-coupling of 4-chloro-N,N-diisopropylbenzenesulfonamide with various alkyl Grignard reagents can produce a range of 4-alkyl-substituted analogues with high yields. nsf.gov
The table below details the synthesis of various 4-substituted analogues from 4-chloro-N,N-diisopropylbenzenesulfonamide.
| Alkyl Grignard Reagent | Product | Yield (%) |
| C₂H₅MgCl | 4-Ethyl-N,N-diisopropylbenzenesulfonamide | 97% nsf.gov |
| n-C₄H₉MgCl | 4-Butyl-N,N-diisopropylbenzenesulfonamide | 95% |
| i-C₃H₇MgCl | 4-Isopropyl-N,N-diisopropylbenzenesulfonamide | 93% |
| c-C₆H₁₁MgCl | 4-Cyclohexyl-N,N-diisopropylbenzenesulfonamide | 84% nsf.gov |
Data derived from studies on related N,N-dialkylbenzenesulfonamides. nsf.gov
Modifications of the Sulfonamide Moiety:
While the core SO₂N group is generally stable, related analogues where the sulfur is in a different oxidation state or part of a larger functional group are of synthetic interest. For example, methodologies exist for the synthesis of related chiral sulfilimines and sulfoximines, which are aza-analogs of sulfoxides and sulfones, respectively. nih.gov These modifications introduce chirality at the sulfur center and provide additional sites for chemical modification. nih.gov
Furthermore, benzenesulfonamide itself can be used as a starting point to generate more complex structures. For instance, an attempted ortho-acylation of benzenesulfonamide can lead to a hemiaminal, which upon in situ reduction, yields a 2-hydroxyalkyl benzenesulfonamide, a key pharmacophoric element. nih.gov These strategies highlight the versatility of the benzenesulfonamide scaffold in constructing diverse chemical entities.
Mechanistic Elucidation of Reactions Involving N,n Diisopropylbenzenesulfonamide
Fundamental Reaction Pathways
N,N-diisopropylbenzenesulfonamide can participate in reactions common to aromatic compounds and sulfonamides, primarily nucleophilic and electrophilic substitution reactions. The specific pathway is dictated by the nature of the reactants and reaction conditions.
Nucleophilic substitution reactions involve the attack of an electron-rich species (a nucleophile) on an electron-deficient center (an electrophile). wikipedia.org In the context of this compound, such reactions can occur at the sulfur atom of the sulfonyl group or on the aromatic ring, although the latter is generally less favorable.
Reactions at the sulfonyl group typically proceed via a nucleophilic attack on the electrophilic sulfur atom, leading to the cleavage of the sulfur-nitrogen or sulfur-carbon bond. The N,N-diisopropylamide moiety is a reasonably good leaving group, and strong nucleophiles can displace it. The mechanism is generally bimolecular (SN2-like) at the sulfur center. nih.gov However, due to the significant steric hindrance from the two isopropyl groups on the nitrogen atom, the rate of nucleophilic attack at the sulfur atom is considerably reduced compared to less substituted sulfonamides.
Nucleophilic substitution on the benzene (B151609) ring (Nucleophilic Aromatic Substitution, SNAr) is generally difficult for benzenesulfonamides unless the ring is activated by other potent electron-withdrawing groups at the ortho or para positions. uomustansiriyah.edu.iqmasterorganicchemistry.com The SNAr mechanism involves a two-step addition-elimination process where the nucleophile attacks the ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the departure of a leaving group. uomustansiriyah.edu.iqmasterorganicchemistry.com Without additional activating groups, the this compound ring is not sufficiently electron-poor to readily undergo SNAr reactions.
Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene and its derivatives. An electrophile attacks the electron-rich π-system of the aromatic ring, replacing a hydrogen atom. The substituent already present on the ring determines the rate of reaction and the position of the incoming electrophile. masterorganicchemistry.com
The N,N-diisopropylsulfonamide group is a deactivating group, meaning it withdraws electron density from the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles than benzene itself. wikipedia.org This deactivation occurs through a strong inductive effect (-I effect) from the highly electronegative oxygen and nitrogen atoms. The sulfur atom, with a high oxidation state, further enhances this electron-withdrawing nature.
Furthermore, the sulfonamide group acts as a meta-director. libretexts.org This directing effect can be explained by examining the stability of the carbocation intermediate (arenium ion or σ-complex) formed upon attack of the electrophile at the ortho, para, or meta positions. When the electrophile attacks at the ortho or para positions, one of the resonance structures places a positive charge on the carbon atom directly attached to the sulfonamide group. This is highly destabilizing due to the powerful electron-withdrawing nature of the -SO₂N(i-Pr)₂ group. In contrast, attack at the meta position ensures that the positive charge is never placed on the carbon adjacent to the substituent, resulting in a more stable intermediate relative to the ortho and para intermediates. organicchemistrytutor.com Therefore, electrophilic substitution, such as nitration or sulfonation, on this compound will predominantly yield the meta-substituted product.
Role of the N,N-Diisopropylsulfonamide Group in Reaction Selectivity
The N,N-diisopropylsulfonamide functional group exerts a profound influence on reaction outcomes, guiding selectivity through a combination of steric and electronic factors.
Electronic Effects: The sulfonamide group is strongly electron-withdrawing. Theoretical calculations and experimental data show that this group lowers the energy of both the σ and π orbitals of the aromatic ring. nih.gov This reduction in electron density deactivates the ring towards electrophilic attack but can activate it for certain metal-catalyzed processes. The electron-withdrawing nature weakens the σ-donating ability of adjacent functional groups, which can influence the coordination chemistry in metal-catalyzed reactions. nih.gov
Steric Effects: The two bulky isopropyl groups attached to the nitrogen atom create significant steric hindrance. This bulkiness has several consequences:
It sterically shields the nitrogen and sulfur atoms, hindering direct nucleophilic attack at the sulfonyl center.
It restricts rotation around the S-N bond, influencing the conformational preferences of the molecule.
It can impede the approach of reagents to the ortho positions of the benzene ring, sometimes favoring reactions at the less hindered para position over the electronically similar ortho position, even in cases where ortho reaction is mechanistically feasible (e.g., directed metalation).
| Effect | Cause | Consequence on Reactivity |
|---|---|---|
| Electronic (Inductive) | High electronegativity of O and N atoms; high oxidation state of S. | Deactivates the aromatic ring toward EAS; directs incoming electrophiles to the meta position. |
| Electronic (Orbital) | Lowers the energy of σ and π orbitals. | Weakens σ-bonding of the aromatic system; influences coordination to metal centers. nih.gov |
| Steric Hindrance | Bulky N,N-diisopropyl groups. | Hinders nucleophilic attack at the sulfur center; can disfavor reactions at the ortho positions. |
In recent years, the use of directing groups to achieve site-selective C-H bond functionalization has become a powerful tool in synthesis. nih.gov The sulfonamide group has proven to be a versatile and effective directing group in this context. nih.gov In reactions catalyzed by transition metals like palladium, the N,N-diisopropylsulfonamide group can act as a bidentate ligand. rsc.org
The mechanism typically involves the coordination of the nitrogen atom and one of the sulfonyl oxygen atoms to the metal center. This chelation forms a stable five-membered metallacycle, which positions the metal catalyst in close proximity to one of the ortho C-H bonds of the benzene ring. This proximity facilitates the cleavage of the C-H bond in a process often described as a concerted metalation-deprotonation (CMD) pathway. Once the C-H bond is cleaved and a carbon-metal bond is formed, a variety of coupling partners can be introduced to functionalize the ortho position. This strategy effectively overrides the inherent electronic preference for meta substitution in EAS, allowing for highly regioselective ortho-functionalization.
Transition Metal-Catalyzed Reaction Mechanisms
This compound is a competent substrate in various transition metal-catalyzed reactions, largely due to the directing ability of the sulfonamide group. The mechanisms of these reactions are diverse and depend on the metal catalyst and the reaction partners.
In palladium-catalyzed C-H functionalization, as mentioned above, the key mechanistic step is the formation of a palladacycle intermediate via chelation-assisted C-H activation. nih.gov The catalytic cycle typically involves:
Coordination of the sulfonamide to the Pd(II) catalyst.
Concerted metalation-deprotonation (CMD) to form a five-membered palladacycle.
Reaction with a coupling partner (e.g., oxidative addition of an aryl halide, insertion of an alkene).
Reductive elimination to form the C-C or C-X bond and regenerate the active Pd(II) catalyst.
Catalytic Cycles in C-C and C-N Bond Forming Reactions
While specific and detailed catalytic cycles for reactions involving this compound are not extensively documented in the literature, plausible mechanisms can be inferred from studies of analogous sulfonamide-containing compounds in transition metal-catalyzed reactions, particularly those involving rhodium and palladium.
In a related study on rhodium-catalyzed annulation of N-benzoylsulfonamides with isocyanides, a proposed catalytic cycle provides a framework for understanding how the sulfonamide group can participate in C-H activation and subsequent bond formation nih.gov. The cycle is thought to commence with the generation of a five-membered rhodacycle intermediate through C-H activation, a step facilitated by the directing effect of the amide/sulfonamide group. This is followed by coordination and insertion of the coupling partner (in this case, isocyanide) into the rhodium-carbon bond. The final steps involve reductive elimination to release the annulated product and regeneration of the active rhodium catalyst.
A generalized catalytic cycle for a hypothetical C-N bond formation, such as a palladium-catalyzed amination, involving this compound as a directing group on an aryl substrate, would likely proceed through the following key steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl halide or pseudohalide.
Directed C-H Activation/Palladation: The sulfonamide directing group facilitates the intramolecular C-H activation of the substrate, forming a palladacycle intermediate.
Coordination of the Amine: The incoming amine nucleophile coordinates to the palladium center.
Reductive Elimination: This crucial step involves the formation of the new C-N bond and the regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle.
In the context of photocatalytic reactions, the mechanism for C-H functionalization using N-alkylsulfonamides involves a different pathway. Here, a synergistic approach combining photoredox and hydrogen atom transfer (HAT) catalysis is employed nih.gov. The cycle is initiated by the single-electron oxidation of the N-alkylsulfonamide by an excited photocatalyst, forming a sulfonamidyl radical cation. This is followed by a proton transfer event to generate a nitrogen-centered radical, which is a key intermediate nih.gov. This radical can then undergo an intramolecular 1,5-HAT to generate a carbon-centered radical, which subsequently engages in the bond-forming step.
Identification and Characterization of Reaction Intermediates
The direct observation and characterization of reaction intermediates provide invaluable evidence for proposed catalytic cycles. For reactions involving sulfonamides, these intermediates are often transient and require sophisticated analytical techniques for their identification.
In the context of photocatalytic C-H functionalization of N-alkylsulfonamides, the key intermediates are proposed to be N-centered radicals generated from the free N-H bond through a stepwise electron/proton transfer process nih.gov. Experimental evidence for the formation of these sulfonamidyl radical cations comes from validation experiments that support the proposed mechanism nih.gov.
In transition metal-catalyzed reactions, palladacycle and rhodacycle intermediates are frequently postulated. While specific characterization data for intermediates involving this compound are scarce, studies on related systems provide insights. For instance, in palladium-catalyzed C-N cross-coupling reactions of sulfinamides, the catalytic cycle is understood to proceed through various palladium-ligand and palladium-substrate complexes, although the direct characterization of each intermediate is challenging organic-chemistry.orgnih.gov.
The table below summarizes the key proposed intermediates in reactions involving sulfonamides, which are likely analogous to those in reactions with this compound.
| Reaction Type | Key Intermediate | Precursor | Method of Generation |
| Rhodium-catalyzed Annulation | Five-membered rhodacycle | N-Benzoylsulfonamide | C-H activation |
| Photocatalytic C-H Functionalization | Nitrogen-centered radical | N-Alkylsulfonamide | Sequential electron/proton transfer |
| Palladium-catalyzed C-N Coupling | Palladacycle | Aryl substrate with sulfonamide directing group | Directed C-H activation |
Rate-Determining Steps and Kinetic Isotope Effects
Identifying the rate-determining step (RDS) of a reaction is fundamental to understanding its kinetics and optimizing reaction conditions. The kinetic isotope effect (KIE), which measures the change in reaction rate upon isotopic substitution, is a powerful tool for probing the RDS and transition state structures.
The table below presents hypothetical KIE values and their interpretations for potential rate-determining steps in reactions involving this compound, based on general principles and findings from related systems.
| Proposed Rate-Determining Step | Expected kH/kD Value | Interpretation |
| C-H Bond Cleavage | > 2 | Indicates that C-H bond breaking is involved in the slowest step of the reaction. |
| Oxidative Addition | ~ 1 | No significant isotope effect is expected if C-H bond cleavage is not involved. |
| Reductive Elimination | ~ 1 | Unlikely to show a primary kinetic isotope effect unless a C-H bond is being formed in this step. |
| Isocyanide Insertion (in annulation) | ~ 1.5 | A small KIE suggests C-H activation is not the RDS, as observed in a related system nih.gov. |
Supramolecular Chemistry and Intermolecular Interactions
Exploration of Non-Covalent Interactions Involving the Sulfonamide Moiety
The sulfonamide group is a key player in dictating the non-covalent interactions of N,N-diisopropylbenzenesulfonamide. Its ability to act as both a hydrogen bond donor and acceptor, coupled with the presence of the aromatic ring, allows for a variety of intermolecular connections that can lead to the formation of larger, ordered structures.
The sulfonamide functional group (-SO₂NH-) is a potent hydrogen bonding motif. While this compound itself lacks an N-H bond for donation due to the di-substitution on the nitrogen, the oxygen atoms of the sulfonyl group are effective hydrogen bond acceptors. In crystal structures of closely related primary and secondary sulfonamides, extensive hydrogen bonding networks are a common feature. For instance, in the crystal structure of 4-methyl-N-propylbenzenesulfonamide, intermolecular N-H···O hydrogen bonds are observed, linking molecules into ribbons. nih.gov These interactions create a robust three-dimensional network. nih.gov
Table 1: Hydrogen Bonding Parameters in a Related Sulfonamide
| Interaction Type | Donor-Acceptor Distance (Å) | D-H···A Angle (°) | Reference |
| Intramolecular C-H···O | - | - | researchgate.net |
| Intermolecular C-H···O | - | - | researchgate.net |
| Intermolecular N-H···O | 2.925 (3) - 2.968 (3) | 161 (3) - 172 (3) | nih.gov |
Data for N-H···O interactions are from 4-methyl-N-propylbenzenesulfonamide, as this compound lacks an N-H donor.
The benzene (B151609) ring of this compound is a hub for aromatic interactions, particularly π-π stacking. These interactions arise from the electrostatic attraction between the electron-rich π-system of one aromatic ring and the electron-deficient σ-framework of another. In the solid state, such interactions play a crucial role in the packing of molecules.
Studies on analogous compounds provide insight into the likely aromatic interactions of this compound. For example, the crystal structure of N,N-diisopropyl-4-methylbenzenesulfonamide reveals intermolecular C-H···π interactions, where a C-H bond from an isopropyl group of one molecule interacts with the aromatic ring of another. researchgate.net This type of interaction is a significant contributor to the formation of supramolecular ribbons in the crystal lattice. researchgate.net
Table 2: Aromatic Interactions in a Related Sulfonamide
| Interaction Type | Centroid-Centroid Distance (Å) | Dihedral Angle (°) | Reference |
| C-H···π | 3.515 (4) - 3.548 (4) | - | researchgate.net |
| Offset π-π stacking | - | - | nsf.gov |
Detailed geometric parameters for π-π stacking in this compound would require specific crystallographic analysis.
Molecular Recognition Phenomena Mediated by this compound
Molecular recognition is the specific binding of a guest molecule to a complementary host molecule, driven by non-covalent interactions. scirp.orgnih.gov Sulfonamide derivatives have been widely explored as receptors in molecular recognition due to their well-defined hydrogen bonding capabilities and structural rigidity. rsc.orgmdpi.comnih.gov
While specific studies on this compound as a molecular receptor are not prevalent, its structural components suggest a potential role in such phenomena. The sulfonyl oxygens can act as hydrogen bond acceptors for complementary donor groups on a guest molecule. The aromatic ring can participate in π-π stacking or hydrophobic interactions with suitable guest moieties. The bulky diisopropyl groups, while potentially sterically hindering, also create defined hydrophobic pockets that could contribute to the selective binding of nonpolar guests.
The principle of "like-likes-like" often governs these interactions. Therefore, this compound would be expected to show an affinity for molecules that can engage in the types of non-covalent interactions it can offer. For instance, it could potentially recognize and bind to molecules containing acidic protons that can hydrogen bond to its sulfonyl oxygens, or planar aromatic systems that can stack with its benzene ring. Molecular modeling studies on other sulfonamide derivatives have shown that they can selectively bind to the active sites of enzymes, highlighting the importance of the sulfonamide pharmacophore in molecular recognition. scirp.org
Self-Assembly Processes and Ordered Architectures
Self-assembly is the spontaneous organization of molecules into well-defined, stable, non-covalently bonded structures. researchgate.netacs.org The directional nature of the non-covalent interactions discussed previously—hydrogen bonding and π-π stacking—makes this compound a candidate for forming ordered supramolecular architectures.
In related systems, sulfonamide-based molecules have demonstrated a propensity for self-assembly. For example, certain sulfonamide receptors are known to form 2+2 dimeric self-assemblies, where two receptor molecules are held together by bridging molecules like water or halide ions. nih.gov This illustrates the ability of the sulfonamide moiety to direct the formation of discrete, higher-order structures. The condensation of sulfonamides with other molecules can also proceed through a self-assembly process facilitated by hydrogen bonding. researchgate.net
For this compound, a likely mode of self-assembly would involve the formation of dimers or larger aggregates through a combination of C-H···O hydrogen bonds and π-π stacking interactions. The steric bulk of the diisopropyl groups would significantly influence the geometry of these assemblies, potentially leading to the formation of specific, well-defined architectures rather than simple close-packing. The balance between the attractive forces of hydrogen bonding and π-stacking and the repulsive steric interactions of the alkyl groups is a critical factor in determining the final supramolecular structure.
Application in Supramolecular Materials and Polymers
The ability of molecules to self-assemble into larger structures is the foundation for the bottom-up fabrication of supramolecular materials and polymers. acs.orgusm.edu These materials have dynamic and responsive properties due to the reversible nature of the non-covalent bonds that hold them together.
The incorporation of sulfonamide groups into polymers has been shown to impart interesting properties. For example, hydrogels containing sulfonamide side groups can exhibit a pH-induced volume-phase transition. acs.org This responsiveness is due to the pH-dependent ionization of the sulfonamide group, which in turn affects the degree of physical cross-linking through side group crystallization. acs.org Although this compound has a tertiary sulfonamide which is not readily ionizable, its derivatives with ionizable groups could be used to create such "smart" materials.
Furthermore, sulfonamide-containing monomers have been successfully polymerized using techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. usm.edu This opens the door to creating well-defined polymers where the sulfonamide group can be strategically placed along the polymer backbone or as a side chain. This compound, or a functionalized version thereof, could serve as a monomer or a cross-linking agent in the synthesis of novel supramolecular polymers. The non-covalent interactions mediated by the benzenesulfonamide (B165840) moiety could then be used to control the polymer's morphology, mechanical properties, and responsiveness to external stimuli.
Computational and Theoretical Investigations
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure and reactivity of molecules like N,N-diisopropylbenzenesulfonamide.
Density Functional Theory (DFT) Calculations for Mechanistic Elucidation
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For sulfonamides, DFT calculations can help in understanding reaction mechanisms, such as those involved in their synthesis or metabolic pathways. For instance, in the formation of sulfonamide derivatives, DFT can be used to model the reaction between a sulfonyl chloride and an amine.
In studies of related sulfonamides, DFT has been employed to determine the mechanism of formation of metabolites catalyzed by cytochrome P450 enzymes. These calculations can reveal that a reaction is initiated by a hydrogen atom abstraction, a key step in the metabolic process. researchgate.net Furthermore, DFT calculations can provide insights into the electronic properties of sulfonamides, such as their frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting their reactivity. For example, the HOMO-LUMO gap is an indicator of the chemical stability of a molecule.
While specific DFT studies on this compound are not extensively available in the reviewed literature, the principles from studies on analogous sulfonamides are directly applicable. A hypothetical DFT analysis of this compound would likely focus on the electron distribution around the sulfonamide group and the steric effects of the bulky isopropyl groups.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Value | Significance |
| HOMO Energy | -7.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 6.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |
Energy Profiles and Transition State Analysis
Understanding the energy landscape of a chemical reaction is fundamental to predicting its feasibility and rate. DFT calculations are instrumental in mapping the potential energy surface of a reaction, including the identification of reactants, products, intermediates, and, crucially, transition states. The energy of the transition state determines the activation energy of the reaction, which is a key parameter in chemical kinetics.
For the synthesis of this compound derivatives, computational studies can model the reaction pathway and calculate the activation energies for different proposed mechanisms. frontiersin.orgnih.govrsc.org This allows for the determination of the most likely reaction pathway. For example, in the synthesis of N-(6-Indazolyl) benzenesulfonamide (B165840) derivatives, molecular docking and molecular dynamics simulations have been used to understand the stability of the compounds with their target proteins. bohrium.comworldscientific.com
Molecular Dynamics Simulations for Conformational Analysis
This compound possesses considerable conformational flexibility due to the rotation around the S-N bond and the bonds within the isopropyl groups. Molecular dynamics (MD) simulations provide a powerful method for exploring the conformational space of such molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the dynamic behavior of the molecule.
The conformational preferences of sulfonamides have been studied using data from the Cambridge Structural Database. nih.gov These studies reveal that the geometry around the sulfonamide group can be influenced by the nature of the substituents. Rotational spectroscopy studies on benzenesulfonamide and its derivatives have shown that the amino group of the sulfonamide tends to lie perpendicular to the benzene (B151609) plane in the absence of nearby interacting groups. mdpi.com In this compound, the bulky isopropyl groups would significantly influence the preferred conformation around the S-N bond.
MD simulations can be used to study the conformational changes of this compound in different environments, such as in a solvent or interacting with a biological target. worldscientific.comni.ac.rs These simulations can identify the most stable conformations and the energy barriers between them.
Table 2: Key Torsion Angles in this compound for Conformational Analysis
| Torsion Angle | Description | Expected Behavior |
| C-S-N-C | Defines the orientation of the diisopropylamino group relative to the phenyl ring | Rotation is likely hindered due to the bulky isopropyl groups |
| S-N-C-C | Defines the orientation of the isopropyl groups | Can adopt multiple staggered conformations |
In Silico Screening and Rational Design of Derivatives
In silico screening and rational drug design are computational techniques used to identify and optimize new drug candidates. These methods are particularly valuable for designing derivatives of a lead compound like this compound to improve its activity, selectivity, or pharmacokinetic properties. nih.govnih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) is a common in silico method that correlates the chemical structure of a series of compounds with their biological activity. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized derivatives. This allows for the prioritization of the most promising compounds for synthesis and testing. For instance, in silico modeling has been used to identify compounds from the ZINC database with similar pharmacophore characteristics to known inhibitors. scholaris.ca
The rational design of this compound derivatives could involve modifying the substitution pattern on the benzene ring or altering the alkyl groups on the nitrogen atom. For example, a study on 4-bromo-N,N-diisopropylbenzenesulfonamide highlights its use as a building block in the synthesis of more complex molecules. scholaris.ca
Applications of Machine Learning in Predictive Chemistry for Sulfonamides
Machine learning (ML) is increasingly being used in chemistry to predict molecular properties, reaction outcomes, and biological activities. differ.nlresearchgate.netmdpi.com For sulfonamides, ML models can be trained on large datasets of known compounds to learn the relationships between their structures and properties. ni.ac.rsgreenstonebio.com
These trained models can then be used to predict the properties of new sulfonamide derivatives, including this compound. For example, an ML model could be developed to predict the solubility, toxicity, or binding affinity of a series of benzenesulfonamides. This can significantly accelerate the drug discovery process by reducing the need for extensive experimental screening. researchgate.net
Several studies have demonstrated the successful application of ML to sulfonamides. For example, ML models have been used to predict the inhibitory activity of sulfonamides against various enzymes. ni.ac.rs These models can identify the key molecular features that are important for activity, providing valuable information for the design of new inhibitors.
Table 3: Examples of Machine Learning Models in Sulfonamide Research
| Model Type | Application | Predicted Property | Reference |
| Random Forest | QSAR | Antimicrobial activity | researchgate.net |
| Support Vector Machine | QSAR | Anticancer activity | mdpi.com |
| Multiple Linear Regression | QSAR | Carbonic anhydrase inhibition | ni.ac.rs |
Advanced Spectroscopic and Analytical Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of N,N-diisopropylbenzenesulfonamide in solution. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the connectivity of every atom in the molecule can be established.
Multi-Dimensional NMR for Complex Structure Determination
While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information, multi-dimensional NMR experiments are essential for the unambiguous assignment of all signals, particularly in complex regions of the spectrum. Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed to map out the complete bonding network.
A ¹H-¹H COSY experiment reveals proton-proton coupling relationships. For this compound, this technique would show a clear correlation between the methine proton (CH) of the isopropyl group and the methyl protons (CH₃) of the same group, confirming their adjacency.
An HSQC experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. This is crucial for assigning the carbon signals based on the more easily interpreted proton spectrum. For instance, the proton signal corresponding to the isopropyl methine group will show a cross-peak to its directly attached carbon atom in the HSQC spectrum.
The expected ¹H and ¹³C NMR chemical shifts for this compound, based on established ranges for similar functional groups, are summarized below.
| Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ | |||
|---|---|---|---|
| Atom Group | Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Isopropyl | -CH(CH₃)₂ | ~3.8 - 4.2 (septet) | ~48 - 52 |
| -CH(C H₃)₂ | ~1.2 - 1.4 (doublet) | ~21 - 24 | |
| Benzenesulfonyl | C₂/C₆ (ortho) | ~7.8 - 8.0 (multiplet) | ~127 - 129 |
| C₃/C₅ (meta) | ~7.5 - 7.7 (multiplet) | ~129 - 131 | |
| C₄ (para) | ~7.5 - 7.7 (multiplet) | ~132 - 134 |
Dynamic NMR for Conformational Studies
The this compound molecule possesses several bonds around which rotation may be restricted, leading to the existence of different conformers. Specifically, rotation around the S-N sulfonamide bond can be slow on the NMR timescale, a phenomenon observed in related sulfonamide structures. This restricted rotation can lead to magnetic inequivalence of the two isopropyl groups, which would otherwise be expected to be identical.
Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, can provide profound insights into these conformational dynamics. At low temperatures, where the interconversion between conformers is slow, separate signals for the non-equivalent isopropyl groups might be observed. As the temperature is raised, the rate of rotation increases, causing these distinct signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures.
By analyzing the spectral changes as a function of temperature, particularly the coalescence temperature (Tc), the free energy of activation (ΔG‡) for the rotational barrier can be calculated. This provides a quantitative measure of the conformational stability. For sulfonamides, this barrier is influenced by the steric bulk of the N-substituents and the electronic nature of the S-N bond.
Mass Spectrometry (MS) Applications
Mass spectrometry is an indispensable analytical technique that provides information on the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion with very high precision (typically to within 5 ppm). This allows for the unambiguous determination of the molecular formula of this compound. The calculated exact mass for the neutral molecule [M] and its protonated form [M+H]⁺ are critical for its identification.
| Table 2: Exact Mass Data for this compound | ||
|---|---|---|
| Species | Molecular Formula | Calculated Exact Mass |
| [M] | C₁₂H₁₉NO₂S | 241.11365 |
| [M+H]⁺ | C₁₂H₂₀NO₂S⁺ | 242.12148 |
By comparing the experimentally measured mass to the calculated value, the elemental composition C₁₂H₁₉NO₂S can be confirmed, providing strong evidence for the compound's identity.
Tandem Mass Spectrometry for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion [M+H]⁺) which is then fragmented by collision-induced dissociation (CID). The resulting product ions are mass-analyzed, providing a fragmentation pattern that serves as a structural fingerprint.
For this compound, the fragmentation is expected to occur at the weakest bonds and lead to stable fragments. The sulfonamide linkage is a common site of cleavage. Key fragmentation pathways for benzenesulfonamides generally include the loss of the N-substituents and cleavages around the sulfonyl group. wikipedia.orghmdb.ca
A plausible fragmentation pathway would involve:
Cleavage of the S-N bond, leading to the formation of the benzenesulfonyl cation (C₆H₅SO₂⁺) at m/z 141.
Loss of an isopropyl group (C₃H₇) from the parent ion.
Formation of the phenyl cation (C₆H₅⁺) at m/z 77 following the loss of SO₂ from the benzenesulfonyl cation.
| Table 3: Predicted Key Fragments in the Tandem Mass Spectrum of this compound | ||
|---|---|---|
| Fragment Ion (m/z) | Proposed Structure/Origin | Formula |
| 242.1 | [M+H]⁺ (Precursor Ion) | C₁₂H₂₀NO₂S⁺ |
| 141.0 | Benzenesulfonyl cation | C₆H₅O₂S⁺ |
| 77.0 | Phenyl cation | C₆H₅⁺ |
Analysis of these fragmentation pathways provides conclusive evidence for the arrangement of the benzenesulfonyl and diisopropylamino moieties within the molecule.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, which includes both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show strong, characteristic absorption bands for the sulfonyl (SO₂) group. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly intense and diagnostic.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. The symmetric SO₂ stretch is typically strong in the Raman spectrum, as is the breathing mode of the benzene (B151609) ring.
The key vibrational modes for this compound are listed below.
| Table 4: Characteristic Vibrational Frequencies for this compound | ||
|---|---|---|
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |
| Aromatic C-H Stretch | 3050 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2980 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |
| SO₂ Asymmetric Stretch | 1330 - 1370 | Strong (IR) |
| SO₂ Symmetric Stretch | 1140 - 1180 | Strong (IR & Raman) |
| S-N Stretch | 900 - 940 | Medium |
Together, these IR and Raman bands provide a rapid and reliable method for confirming the presence of the key benzenesulfonyl and isopropyl functional groups within the molecule.
Chromatographic Methods for Purity and Mixture Analysis
Chromatography is an indispensable tool for separating this compound from impurities, starting materials, and byproducts. The choice between liquid and gas chromatography typically depends on the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound. Given its aromatic ring and moderate polarity, reversed-phase HPLC (RP-HPLC) is particularly well-suited for its analysis. researchgate.net This technique separates compounds based on their hydrophobic interactions with a nonpolar stationary phase.
A typical RP-HPLC method for analyzing this compound would involve a C8 or C18 stationary phase, which provides a hydrophobic surface for interaction. nanobioletters.comwu.ac.th The mobile phase generally consists of a mixture of an aqueous solvent (often containing a buffer like phosphate (B84403) or an acid like acetic or phosphoric acid to control pH and improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. nanobioletters.comphenomenex.com By adjusting the ratio of organic to aqueous solvent, the retention time of the compound can be precisely controlled. Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene ring in the molecule absorbs UV light efficiently, typically around 254-278 nm. nanobioletters.com
This method is highly effective for quantifying the compound and detecting non-volatile impurities that may be present in a sample. The validation of such an HPLC method would typically adhere to International Conference on Harmonisation (ICH) guidelines, ensuring parameters like linearity, accuracy, precision, and specificity are thoroughly evaluated. wu.ac.th
| Parameter | Typical Condition |
|---|---|
| Stationary Phase (Column) | Reversed-Phase C18 or C8, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and/or Methanol with Water/Aqueous Buffer (e.g., phosphate buffer) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient to 30°C |
| Detection | UV Spectrophotometry (e.g., at 270 nm) |
| Injection Volume | 5-20 µL |
Gas Chromatography (GC) is another powerful technique for the analysis of this compound, suitable due to its sufficient volatility and thermal stability. GC separates compounds based on their boiling points and interactions with the stationary phase of a capillary column. For a compound like this compound, a non-polar or mid-polarity capillary column, such as one with a 5% phenyl polysiloxane phase (e.g., DB-5 or HP-5), would likely provide good separation.
In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto the column by an inert carrier gas, such as helium or nitrogen. The column temperature is often ramped up over time (a temperature program) to ensure efficient separation of compounds with different boiling points. A Flame Ionization Detector (FID) is commonly used for detection due to its high sensitivity to organic compounds. For more definitive identification of impurities or the main compound itself, a Mass Spectrometer (MS) can be coupled to the GC (GC-MS), providing both retention time data and a mass spectrum for structural elucidation. researchgate.net While some polar sulfonamides require derivatization to increase their volatility for GC analysis, the N,N-disubstituted nature of this compound reduces its polarity, making it potentially amenable to direct analysis without derivatization.
| Parameter | Typical Condition |
|---|---|
| Stationary Phase (Column) | Capillary column with a non-polar or mid-polarity phase (e.g., 5% Phenyl Polysiloxane) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250°C |
| Oven Program | Temperature-programmed, e.g., initial temp 100°C, ramp to 280°C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280-300°C |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive technique for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This method involves directing a beam of X-rays onto a single crystal of the compound. The crystal diffracts the X-rays into a specific pattern of spots, and by measuring the angles and intensities of this diffraction pattern, a three-dimensional map of the electron density within the crystal can be calculated. youtube.com From this map, the positions of individual atoms, bond lengths, bond angles, and torsional angles can be determined with high precision.
While the specific crystal structure for this compound is not publicly available, the structure of the closely related compound, N,N-diisopropyl-4-methylbenzenesulfonamide , provides significant insight into the expected solid-state conformation. nih.gov In the crystal structure of this analog, the sulfonamide functional group exhibits typical bond lengths, and the molecule adopts a specific conformation where the isopropyl groups are positioned gauche to the aromatic ring when viewed down the S-N bond. nih.gov
The analysis also reveals detailed information about intermolecular interactions, such as hydrogen bonds and C-H···π interactions, which govern how the molecules pack together in the crystal lattice. nih.gov This level of detail is crucial for understanding the physical properties of the solid material and for computational modeling studies.
| Parameter | Value for N,N-diisopropyl-4-methylbenzenesulfonamide nih.gov |
|---|---|
| Chemical Formula | C₁₃H₂₁NO₂S |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| S=O Bond Lengths | 1.433 Å - 1.439 Å |
| S-N Bond Lengths | 1.622 Å - 1.624 Å |
| S-C Bond Lengths | 1.773 Å - 1.777 Å |
| Key Intermolecular Interactions | C—H⋯O hydrogen bonds, C—H⋯π interactions |
Future Directions and Interdisciplinary Research Prospects
Development of Sustainable and Green Synthetic Routes
The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of sulfonamides. wikipedia.orgmit.edu Future research on N,N-diisopropylbenzenesulfonamide is expected to focus on developing more environmentally benign synthetic routes.
Current synthetic methods for N,N-dialkylbenzenesulfonamides may involve reagents and conditions that are not ideal from a green chemistry perspective. researchgate.net Future efforts will likely target the following areas:
Use of Greener Solvents: Replacing traditional organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids is a key goal. rsc.orgajgreenchem.com
Catalytic Approaches: The use of catalysts, in contrast to stoichiometric reagents, can significantly improve atom economy and reduce waste. mit.edu Research into novel catalysts for the synthesis of this compound could lead to more efficient and sustainable processes.
Energy Efficiency: Exploring alternative energy sources like microwave or ultrasonic irradiation can lead to reduced energy consumption compared to traditional heating methods. mit.edu
Renewable Feedstocks: While challenging for this specific molecule, long-term research may explore the use of renewable starting materials to reduce reliance on petrochemical sources. wikipedia.org
An example of a greener approach in sulfonamide synthesis is the oxidative coupling of sulfonyl hydrazides and amines catalyzed by CuBr2, which is presented as an environmentally friendly route. molaid.com Another approach involves the use of phenylboronic acid as an eco-friendly catalyst for the one-pot, three-component synthesis of α-aminophosphonates under solvent-free conditions. researchgate.net While not directly applied to this compound yet, these methodologies showcase the direction of future synthetic strategies.
Integration of this compound into Novel Chemical Scaffolds
This compound serves as a valuable building block in the construction of more complex molecules with potential applications in medicinal chemistry and drug discovery. mdpi.com The sulfonamide group is a recognized pharmacophore, and its derivatives are explored for a wide range of therapeutic activities. mdpi.comnih.gov
Future research will likely focus on the strategic incorporation of the this compound moiety into novel chemical scaffolds to explore new biological activities. This can be achieved through various synthetic strategies, including:
Derivatization: The core structure of this compound can be modified to create a library of new compounds. For instance, a derivative, 4-chloro-N,N-diisopropylbenzenesulfonamide, has been used in iron-catalyzed cross-coupling reactions to produce alkylated benzenesulfonamides of medicinal interest. nsf.gov
Hybrid Molecules: The this compound scaffold can be combined with other pharmacologically active motifs to create hybrid molecules with potentially synergistic or novel therapeutic effects. nih.gov
Privileged Scaffolds: Nitrogen-containing heterocycles are considered privileged structures in drug discovery. nih.govopenmedicinalchemistryjournal.com Coupling this compound with various heterocyclic systems could lead to the discovery of new lead compounds.
A notable example is the use of this compound in the synthesis of N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide, a compound with potential pharmacological applications. This highlights how the core structure can be integrated into a more complex heterocyclic system.
| Derivative | Synthetic Application | Potential Area of Interest |
| 4-chloro-N,N-diisopropylbenzenesulfonamide | Iron-catalyzed C(sp2)–C(sp3) cross-coupling with alkyl Grignard reagents | Medicinal Chemistry, Agrochemicals |
| 4-(chloromethyl)-N,N-diisopropylbenzenesulfonamide | Synthesis of haloallylamine sulfone derivatives | Inhibitors of biological targets |
| 4-bromo-N,N-diisopropylbenzenesulfonamide | Precursor for further functionalization | Drug Discovery, Pannexin 1 Channel Modulators |
Advanced Applications in Materials Science and Engineering
The unique properties of the sulfonamide group, when incorporated into larger molecular structures or polymers, can lead to materials with advanced functionalities. nih.govrsc.org While the direct application of this compound in materials science is an emerging area, the broader class of sulfonamide-containing materials provides a roadmap for future research.
Potential future applications of this compound in materials science include:
Functional Polymers: The incorporation of the this compound moiety into polymer chains could lead to materials with specific properties. For example, polymers containing N-isopropylacrylamide (a related amide) exhibit thermo-responsive behavior, which is useful in drug delivery and tissue engineering. researchgate.netkjchemicals.co.jpmdpi.comresearchgate.net
Organic-Inorganic Hybrid Materials: this compound could serve as an organic component in hybrid materials, potentially offering tailored electronic or optical properties. nih.gov
Functional Surfaces: The compound could be used to modify surfaces, imparting specific characteristics such as hydrophobicity or bio-compatibility.
The use of this compound as a building block for more complex molecules that are then used in materials science is a likely trajectory. openmedicinalchemistryjournal.com For example, its derivatives could be used in the synthesis of functional materials for wastewater treatment or in the development of smart materials that respond to external stimuli. mdpi.com
Computational-Experimental Synergy in Sulfonamide Research
The synergy between computational and experimental approaches is becoming increasingly crucial in chemical research, and the study of sulfonamides is no exception. acs.orgresearchgate.net Density Functional Theory (DFT) calculations, molecular docking, and other computational methods can provide valuable insights into the properties and reactivity of molecules like this compound, guiding experimental work and accelerating the discovery process. nih.govtandfonline.combohrium.combohrium.comkfupm.edu.sa
Future research on this compound will undoubtedly benefit from this synergistic approach:
Predicting Molecular Properties: DFT calculations can be used to predict various properties of this compound and its derivatives, such as their electronic structure, reactivity, and spectroscopic signatures. mdpi.comnih.gov This information can help in the design of new molecules with desired characteristics.
Understanding Reaction Mechanisms: Computational studies can elucidate the mechanisms of reactions involving this compound, aiding in the optimization of synthetic routes and the development of new transformations. polyu.edu.hk
Drug Design and Discovery: Molecular docking and other in-silico methods can be used to predict the binding of this compound derivatives to biological targets, guiding the design of new therapeutic agents. mdpi.comnih.gov A study on benzotriazinone sulfonamides, for instance, used molecular docking to understand the binding interactions with alpha-glucosidase, complementing the experimental inhibition studies. nih.gov
The combination of computational predictions with experimental validation is a powerful strategy. For example, a study on the metabolic profiles of sulfonamide antibiotics used a multistep synergy between DFT computations and in vitro/in vivo assays to map out emerging metabolic pathways. acs.orgresearchgate.net This integrated approach can avoid wasteful experimental screening and provide a deeper understanding of the chemical and biological behavior of sulfonamides like this compound.
| Computational Method | Application in Sulfonamide Research | Potential Insight for this compound |
| Density Functional Theory (DFT) | Prediction of molecular structure, electronic properties, and spectroscopic data. mdpi.comnih.govtandfonline.com | Understanding of reactivity, stability, and potential for new reactions. |
| Molecular Docking | Prediction of binding modes and affinities to biological targets. mdpi.comnih.gov | Guiding the design of new derivatives with potential therapeutic applications. |
| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior and stability of ligand-protein complexes. mdpi.com | Assessing the stability of potential drug-target interactions. |
| Quantitative Structure-Activity Relationship (QSAR) | Developing models to predict biological activity based on chemical structure. | Identifying key structural features for desired biological effects. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
